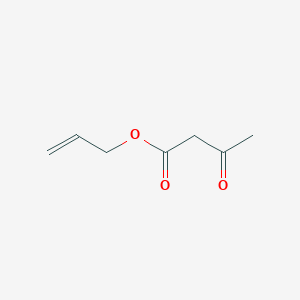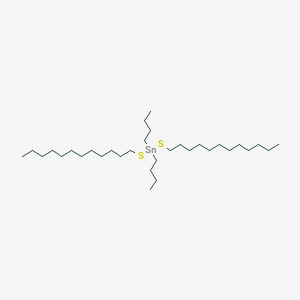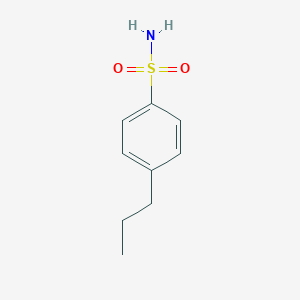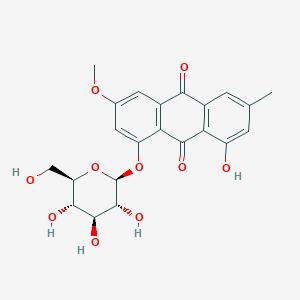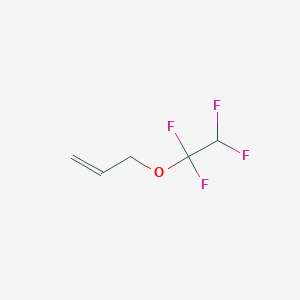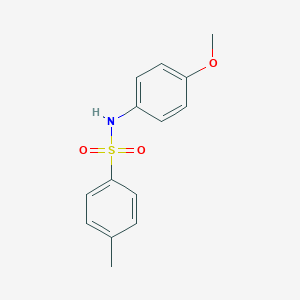
N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
Descripción general
Descripción
N-(4-methoxyphenyl)-4-methylbenzenesulfonamide, commonly known as methoxsalen, is a synthetic compound that has been extensively studied for its potential therapeutic applications. Methoxsalen belongs to the class of psoralens, which are compounds that are found in certain plants and have been used in traditional medicine for centuries. Methoxsalen has been found to have a wide range of biological activities, including anti-inflammatory, antitumor, and immunomodulatory effects. In
Mecanismo De Acción
The mechanism of action of methoxsalen is complex and not fully understood. Methoxsalen is a photosensitizing agent, which means that it can absorb light energy and transfer it to other molecules in the body. When methoxsalen is exposed to ultraviolet A (UVA) radiation, it forms covalent bonds with DNA, leading to DNA damage and cell death. Methoxsalen has also been found to inhibit DNA synthesis and repair, as well as modulate the immune system.
Efectos Bioquímicos Y Fisiológicos
Methoxsalen has been found to have a wide range of biochemical and physiological effects. In addition to its photosensitizing properties, methoxsalen has been found to have anti-inflammatory, antitumor, and immunomodulatory effects. Methoxsalen has also been found to inhibit the production of reactive oxygen species, which are known to contribute to the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methoxsalen has several advantages for lab experiments, including its availability, stability, and low cost. Methoxsalen is also relatively easy to synthesize and can be used in a wide range of experimental settings. However, methoxsalen has several limitations, including its photosensitizing properties, which can make it difficult to work with in certain experimental settings. Methoxsalen also has potential toxicity and should be handled with care.
Direcciones Futuras
There are several future directions for research on methoxsalen. One area of interest is the development of new synthetic methods for methoxsalen and related compounds. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of methoxsalen. Finally, there is a need for further research on the potential therapeutic applications of methoxsalen, particularly in the treatment of cancer and autoimmune disorders.
Conclusion
In conclusion, methoxsalen is a synthetic compound that has been extensively studied for its potential therapeutic applications. Methoxsalen has a wide range of biological activities, including anti-inflammatory, antitumor, and immunomodulatory effects. Methoxsalen has several advantages for lab experiments, including its availability, stability, and low cost, but also has potential limitations and toxicity. Future research on methoxsalen is needed to further understand its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Methoxsalen has been extensively studied for its potential therapeutic applications, particularly in the treatment of various skin disorders such as psoriasis, vitiligo, and cutaneous T-cell lymphoma. Methoxsalen has also been investigated for its potential use in the treatment of other diseases such as cancer, autoimmune disorders, and viral infections.
Propiedades
Número CAS |
1150-26-1 |
|---|---|
Nombre del producto |
N-(4-methoxyphenyl)-4-methylbenzenesulfonamide |
Fórmula molecular |
C14H15NO3S |
Peso molecular |
277.34 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H15NO3S/c1-11-3-9-14(10-4-11)19(16,17)15-12-5-7-13(18-2)8-6-12/h3-10,15H,1-2H3 |
Clave InChI |
GFPBLDMXBCYORT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC |
Otros números CAS |
1150-26-1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

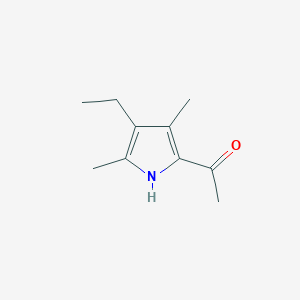
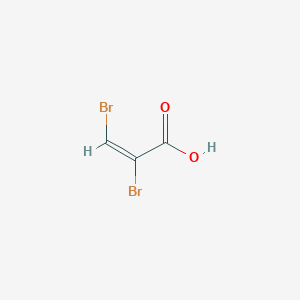
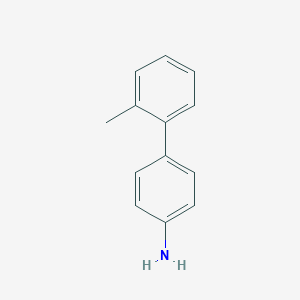
![Disodium;5-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B72245.png)
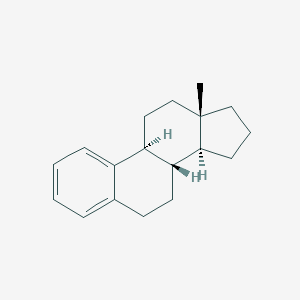
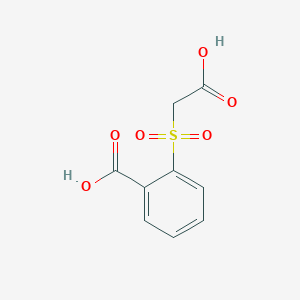
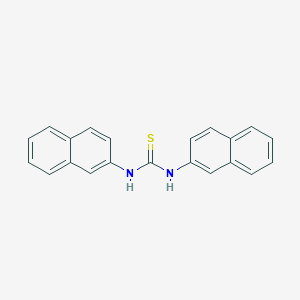
![(5S,8S,9S,10S,13S,14S)-10,13-Dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B72253.png)
